molecular formula C8H7F7O4 B11942744 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic Acid CAS No. 121223-84-5

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic Acid

Cat. No.: B11942744
CAS No.: 121223-84-5
M. Wt: 300.13 g/mol
InChI Key: LSASNNWMPFETSE-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid typically involves the reaction of heptafluorobutyl derivatives with butanedioic acid under controlled conditions. One common method includes the esterification of heptafluorobutyl alcohol with butanedioic acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing fluorinated polymers and materials with unique properties.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid stands out due to its dual functional groups (carboxylic acid and fluorinated alkyl chain), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.

Properties

CAS No.

121223-84-5

Molecular Formula

C8H7F7O4

Molecular Weight

300.13 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid

InChI

InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)2-3(5(18)19)1-4(16)17/h3H,1-2H2,(H,16,17)(H,18,19)

InChI Key

LSASNNWMPFETSE-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O

Origin of Product

United States

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